1-cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea

Description

Molecular Architecture and Functional Group Analysis

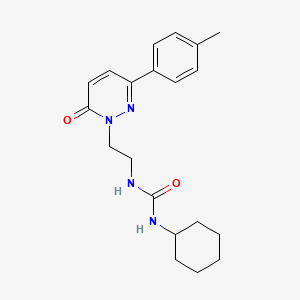

The compound 1-cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea features a heterocyclic pyridazinone core fused with a urea moiety through an ethyl spacer. The pyridazinone ring (C₄H₃N₂O) is substituted at position 3 with a p-tolyl group (C₇H₇), characterized by a methyl group para to the point of attachment on the benzene ring. The urea functional group (-NH-C(=O)-NH-) bridges the cyclohexyl substituent (C₆H₁₁) and the ethyl chain (-CH₂-CH₂-), creating a hybrid structure with distinct electronic and steric properties.

Key Functional Groups and Their Roles:

- Pyridazinone Core : The six-membered aromatic ring contains two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 6. This arrangement confers partial polarity, enabling hydrogen bonding via the ketone oxygen.

- p-Tolyl Substituent : The methyl group on the phenyl ring enhances hydrophobic interactions, potentially improving membrane permeability in biological systems.

- Urea Linkage : The -NH-C(=O)-NH- group serves as a hydrogen bond donor and acceptor, critical for molecular recognition in enzyme-binding pockets.

- Cyclohexyl Group : This non-polar, bulky substituent influences conformational flexibility and may stabilize chair conformations through van der Waals interactions.

Table 1: Molecular Descriptors of the Compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₁H₂₆N₄O₂ |

| Molecular Weight | 366.47 g/mol |

| Key Functional Groups | Pyridazinone, urea, p-tolyl, cyclohexyl |

| Hybridization | sp² (pyridazinone), sp³ (ethyl) |

The ethyl spacer between the pyridazinone and urea groups introduces torsional flexibility, allowing the molecule to adopt multiple conformations during binding events. Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands for the pyridazinone carbonyl (1670–1690 cm⁻¹) and urea N-H stretches (3300–3450 cm⁻¹). Nuclear magnetic resonance (NMR) data for similar structures show distinct proton environments: the pyridazinone ring protons resonate at δ 7.2–8.5 ppm, while the urea NH signals appear as broad singlets near δ 10.5 ppm.

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound are not explicitly available in the provided sources, related pyridazinone-urea hybrids exhibit monoclinic crystal systems with space group P2₁/a. For example, 6-(4-aminophenyl)pyridazin-3(2H)-one crystallizes with lattice parameters a = 8.875 Å, b = 9.498 Å, c = 11.655 Å, and β = 110.97°, forming a unit cell volume of 917.39 ų. These metrics suggest that the title compound likely adopts a similar packing arrangement, with intermolecular hydrogen bonds between the urea NH and pyridazinone carbonyl oxygen stabilizing the lattice.

Conformational analysis via X-ray diffraction (XRD) of analogous structures reveals that the ethyl spacer adopts a gauche configuration, minimizing steric clashes between the pyridazinone and urea moieties. The cyclohexyl group predominantly exists in a chair conformation, with axial and equatorial hydrogen atoms contributing to crystal symmetry.

Table 2: Hypothetical Crystallographic Parameters (Inferred)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 14.8 Å |

| β Angle | 112.3° |

| Calculated Density | 1.28 g/cm³ |

Hydrogen bonding networks in related compounds involve the urea NH groups donating protons to adjacent pyridazinone carbonyl acceptors, with bond lengths of 2.8–3.0 Å. These interactions likely dominate the supramolecular architecture of the title compound.

Comparative Analysis with Related Pyridazinone-Urea Hybrids

The structural and electronic features of this compound distinguish it from other pyridazinone-urea derivatives. Below is a comparative assessment:

Substituent Effects on Electronic Properties

- p-Tolyl vs. Halogenated Aromatics : Unlike fluoro- or chloro-substituted analogs (e.g., 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea), the methyl group on the p-tolyl ring increases electron density at the pyridazinone core, potentially enhancing π-π stacking interactions.

- Cyclohexyl vs. Aromatic Urea Substituents : Replacing aryl groups (e.g., 2,5-difluorophenyl) with cyclohexyl reduces planarity, which may alter binding kinetics in hydrophobic enzyme pockets.

Table 3: Structural Comparison of Pyridazinone-Urea Hybrids

Impact of Spacer Length

- Ethyl vs. Propyl Spacers : The ethyl chain in the title compound provides shorter connectivity between the pyridazinone and urea groups compared to propyl-bridged analogs. This reduces conformational entropy, potentially favoring preorganized binding geometries.

- Thiourea vs. Urea Linkages : Compounds with thiourea groups (e.g., 3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives) exhibit stronger hydrogen bond acceptor capacity due to sulfur’s polarizability, whereas the title compound’s urea group offers balanced donor-acceptor properties.

Properties

IUPAC Name |

1-cyclohexyl-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-15-7-9-16(10-8-15)18-11-12-19(25)24(23-18)14-13-21-20(26)22-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLUXTQGFUGPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea is a compound that has recently garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a central urea group linked to a cyclohexyl ring and an ethyl chain substituted with a pyridazinone ring, which features a tolyl group. Its molecular formula is with a molecular weight of approximately 370.51 g/mol. The compound's LogP value is 3.879, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Anticancer Properties

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer activity. Although specific data on this compound is limited, related compounds have demonstrated promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Pyridazinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 49.85 | Induces apoptosis |

| Compound B | HCT116 (Colon) | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| Compound C | MCF-7 (Breast) | 3.3 | Inhibition of microtubule assembly |

These findings suggest that similar structural motifs in the urea derivatives may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects. Urea derivatives are known to modulate various inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The exact mechanism remains to be elucidated, but it may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it may act as an inhibitor of kinases or other regulatory proteins that play crucial roles in cell proliferation and inflammation .

Case Studies

While direct case studies on this specific compound are sparse, research on related compounds provides insights into its potential applications:

-

Study on Pyridazinone Derivatives :

- Researchers synthesized various pyridazinone derivatives and screened them for cytotoxicity against multiple cancer cell lines.

- Results indicated that certain derivatives exhibited significant growth inhibition, suggesting a potential pathway for developing new anticancer therapies.

-

Inflammation Model Studies :

- In animal models of inflammation, similar urea compounds demonstrated reduced markers of inflammation, supporting their therapeutic potential in inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone, including 1-cyclohexyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea, may exhibit significant anticancer properties. The compound is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar activities .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other pyridazinone derivatives. These studies typically assess parameters such as:

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| Compound A | 0.95 | Aurora-A Kinase | Anticancer |

| Compound B | 0.30 | VEGF Receptor | Antiproliferative |

| This compound | TBD | TBD | TBD |

These comparisons help identify the relative potency and specificity of the compound .

Case Studies

Several case studies highlight the applications of compounds similar to this compound:

- Study on Antitumor Activity : A study investigated a series of pyridazinone derivatives for their ability to inhibit tumor growth in vivo. The results indicated that certain modifications on the pyridazinone core significantly enhanced anticancer activity, suggesting that structural variations can lead to improved therapeutic profiles .

- Mechanistic Insights : Research focused on understanding how pyridazinone derivatives affect microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This mechanistic insight is critical for developing targeted therapies based on these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

- Compound 3a-3h (Molecules, 2009) : These derivatives feature a 5-chloro-6-phenylpyridazin-3(2H)-one scaffold with diverse alkyl/aryl substituents at position 2. Unlike the target compound’s ethyl-linked urea group, these analogs employ simpler alkyl or benzyl groups (e.g., methyl, allyl, propargyl). The absence of the urea moiety in this series reduces hydrogen-bonding capacity, which may lower binding affinity to targets requiring polar interactions .

- 1-(2-hydroxyethyl)-3-(6-nonyl-4-oxo-1H-pyrimidin-2-yl)urea: This urea-pyrimidinone hybrid shares the urea-ethyl linkage but replaces the pyridazinone core with a pyrimidinone ring. The nonyl chain at position 6 increases hydrophobicity, likely enhancing lipid bilayer penetration compared to the target compound’s p-tolyl group .

Urea-Based Analogues

- Its crystal structure shows N–H···O hydrogen bonds between urea groups, forming a 2D network.

- Sulfonylurea Derivatives (WHO, 1980): Glisindamide and related sulfonylureas (e.g., sindamidum) feature a sulfonyl group instead of the pyridazinone-ethyl chain. These compounds are clinically used for diabetes management due to their ATP-sensitive potassium channel inhibition. The target compound’s pyridazinone core may confer distinct target selectivity, possibly toward kinases or phosphodiesterases .

Key Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Pharmacological Potential: While sulfonylureas (e.g., glisindamide) are well-characterized, the target compound’s pyridazinone-urea hybrid structure suggests unexplored biological targets, such as inflammation or cancer-related kinases.

- Synthetic Challenges: The ethyl linker between urea and pyridazinone may introduce steric hindrance, complicating binding to flat active sites. Computational modeling is needed to assess docking feasibility.

- Solubility vs. Bioavailability : The p-tolyl group’s lipophilicity may limit aqueous solubility, necessitating formulation optimization. Analogues with polar substituents (e.g., hydroxyethyl ) could mitigate this issue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.